Cas no 28696-31-3 (ethyl (2S)-2-amino-5-carbamimidamidopentanoate)

Ethyl (2S)-2-amino-5-carbamimidamidopentanoate is a chemically modified derivative of L-arginine, featuring an ethyl ester group at the carboxyl terminus. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to the parent amino acid. The compound retains the key functional groups of L-arginine, including the α-amino group and the guanidino moiety, making it valuable for biochemical research and potential therapeutic applications. Its esterified form offers improved stability in certain formulations and may facilitate targeted delivery in physiological systems. The (2S) configuration ensures stereochemical specificity, which is critical for interactions with biological systems. This derivative is particularly useful in studies involving nitric oxide synthase pathways, cellular signaling, and arginine metabolism.
ethyl (2S)-2-amino-5-carbamimidamidopentanoate structure
28696-31-3 structure
Product Name:ethyl (2S)-2-amino-5-carbamimidamidopentanoate
CAS No:28696-31-3
MF:C8H18N4O2
MW:202.254121303558
MDL:MFCD00080864
CID:1436221
PubChem ID:439495
Update Time:2025-07-02

ethyl (2S)-2-amino-5-carbamimidamidopentanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (2s)-2-amino-5-(diaminomethylideneamino)pentanoate
    • Arg-OEt
    • AC1L97GK
    • Ethyl arginate
    • L-2-Amino-5-guanidino-valeriansaeure-aethylester
    • L-Arginin-aethylester
    • C01404
    • L-arginine ethyl ester
    • AKOS015933100
    • arginine ethyl-ester
    • AmbotzHAA5830
    • L-arginine-ethylester
    • Arginine, ethyl ester
    • Arginine, ethyl ester, L
    • L-Arginine, ethyl ester
    • Arg-OEt; AC1L97GK; Ethyl arginate; L-2-Amino-5-guanidino-valeriansaeure-aethylester; L-Arginin-aethylester; C01404; L-arginine ethyl ester; AKOS015933100; arginine ethyl-ester; AmbotzHAA5830; L-arginine-ethylester; Arginine, ethyl ester; Arginine, ethyl ester, L; L-Arginine, ethyl ester;
    • ethyl (2S)-2-amino-5-carbamimidamidopentanoate
    • ETHYL L-ARGININE
    • B55W8VNE0L
    • SCHEMBL93607
    • ArgEE cpd
    • DTXSID60182856
    • CHEMBL5282577
    • 28696-31-3
    • UNII-B55W8VNE0L
    • arginine ethyl ester
    • ethyl argininate
    • ethyl (2S)-2-amino-5-guanidino-pentanoate
    • AKGWUHIOEVNNPC-LURJTMIESA-N
    • CHEBI:2818
    • BDBM50405600
    • Q6456091
    • EN300-8689733
    • ArgOEt
    • arginine ethylester
    • ETHYL L-ARGININATE
    • MDL: MFCD00080864
    • Inchi: 1S/C8H18N4O2/c1-2-14-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12)/t6-/m0/s1
    • InChI Key: AKGWUHIOEVNNPC-LURJTMIESA-N
    • SMILES: O(CC)C([C@H](CCC/N=C(\N)/N)N)=O

Computed Properties

  • Exact Mass: 202.143
  • Monoisotopic Mass: 202.143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 117Ų

ethyl (2S)-2-amino-5-carbamimidamidopentanoate Pricemore >>

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Additional information on ethyl (2S)-2-amino-5-carbamimidamidopentanoate

Introduction to Ethyl (2S)-2-amino-5-carbamimidamidopentanoate (CAS No. 28696-31-3)

Ethyl (2S)-2-amino-5-carbamimidamidopentanoate, a compound with the chemical formula C9H16N3O3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 28696-31-3), has garnered attention due to its structural complexity and potential biological activities. The presence of a stereogenic center at the (2S) position and the incorporation of both amino and carbamimidamide functional groups make it a versatile scaffold for further chemical modifications and biological investigations.

The ethyl (2S)-2-amino-5-carbamimidamidopentanoate molecule exhibits a high degree of structural specificity, which is crucial for its application in drug design and development. The stereochemistry at the (2S) position plays a pivotal role in determining its interaction with biological targets, making it an attractive candidate for chiral drug synthesis. Additionally, the amino group and the carbamimidamide moiety provide multiple sites for chemical functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in the development of novel antibiotics and anti-inflammatory agents. The ethyl (2S)-2-amino-5-carbamimidamidopentanoate structure, with its unique combination of functional groups, has shown promise in preliminary studies as a potential lead compound for such applications. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify new therapeutic targets.

One of the most intriguing aspects of this compound is its potential role in modulating immune responses. The carbamimidamide group is known to exhibit immunomodulatory properties, which could be exploited for the development of drugs that enhance or suppress immune function as needed. For instance, studies have suggested that derivatives of this compound may have applications in treating autoimmune diseases or in reducing inflammation associated with chronic conditions.

The synthesis of ethyl (2S)-2-amino-5-carbamimidamidopentanoate involves multiple steps, each requiring precise control to ensure high yield and purity. The stereoselective synthesis at the (2S) position is particularly challenging but essential for maintaining biological activity. Advances in asymmetric catalysis have provided new tools for achieving this selectivity, making it feasible to produce enantiomerically pure samples on a larger scale.

Recent research has also highlighted the importance of understanding the metabolic pathways involved in the degradation of this compound within living systems. By studying how ethyl (2S)-2-amino-5-carbamimidamidopentanoate is processed by enzymes such as cytochrome P450 oxidases, scientists can gain insights into its potential side effects and toxicity profiles. This information is crucial for designing safer and more effective pharmaceuticals.

The pharmaceutical industry has shown significant interest in developing drugs based on structures similar to ethyl (2S)-2-amino-5-carbamimidamidopentanoate due to their potential therapeutic benefits. Companies are investing heavily in research to identify new derivatives that can be optimized for specific medical applications. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process, leading to faster development cycles for novel therapeutics.

In conclusion, ethyl (2S)-2-amino-5-carbamimidamidopentanoate represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an invaluable tool for drug discovery and development. As our understanding of its properties continues to grow, so does the likelihood of discovering new treatments for various diseases. The continued exploration of this compound and its derivatives will undoubtedly contribute significantly to advancements in medicine.

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